molecular formula C21H25N3O3S B5426364 2-methyl-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylbenzamide

2-methyl-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylbenzamide

Cat. No.: B5426364
M. Wt: 399.5 g/mol
InChI Key: MNPBZVUSTBUHBQ-VMPITWQZSA-N
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Description

2-methyl-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylbenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzamide core substituted with a sulfonyl group and a piperazine ring, which is further functionalized with a phenylprop-2-enyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylbenzamide typically involves a multi-step processThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of oncology and neurology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methyl-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines .

Properties

IUPAC Name

2-methyl-5-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-17-9-10-19(16-20(17)21(22)25)28(26,27)24-14-12-23(13-15-24)11-5-8-18-6-3-2-4-7-18/h2-10,16H,11-15H2,1H3,(H2,22,25)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPBZVUSTBUHBQ-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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